molecular formula C38H52N4O7S2 B12373184 Sulfo-Cy5 amine

Sulfo-Cy5 amine

Cat. No.: B12373184
M. Wt: 741.0 g/mol
InChI Key: YAAUASLQACUDFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sulfo-Cy5 amine is a dye derivative of Cyanine 5, bearing an amine group. The sulfonate ion increases the water solubility of the compound, making it suitable for use in aqueous solutions. Cyanine 5 is a near-infrared fluorescent dye commonly used in biolabeling and cell imaging. The amine functionality of this compound allows it to react with carboxyl groups to form covalent bonds, enabling it to bind to biomolecules such as proteins and antibodies to track their location and dynamic changes in biological samples .

Mechanism of Action

The mechanism of action of Sulfo-Cy5 amine involves its ability to form covalent bonds with carboxyl groups on biomolecules. This covalent bonding allows this compound to bind to proteins, antibodies, and other biomolecules, enabling researchers to track their location and dynamic changes in biological samples. The near-infrared fluorescence of this compound provides a bright and stable signal for imaging applications .

Comparison with Similar Compounds

Sulfo-Cy5 amine is unique due to its high water solubility and near-infrared fluorescence. Similar compounds include:

This compound stands out due to its high water solubility, which enhances its compatibility with aqueous biological samples and reduces the need for organic solvents in labeling reactions.

Properties

Molecular Formula

C38H52N4O7S2

Molecular Weight

741.0 g/mol

IUPAC Name

(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate

InChI

InChI=1S/C38H52N4O7S2/c1-37(2)30-26-28(50(44,45)46)19-21-32(30)41(5)34(37)16-10-8-11-17-35-38(3,4)31-27-29(51(47,48)49)20-22-33(31)42(35)25-15-9-12-18-36(43)40-24-14-7-6-13-23-39/h8,10-11,16-17,19-22,26-27H,6-7,9,12-15,18,23-25,39H2,1-5H3,(H2-,40,43,44,45,46,47,48,49)

InChI Key

YAAUASLQACUDFY-UHFFFAOYSA-N

Isomeric SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Canonical SMILES

CC1(C2=C(C=CC(=C2)S(=O)(=O)O)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)NCCCCCCN)C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.